5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including thiophene and thiazole, which are known for their significant biological activities
Mechanism of Action
Target of Action
It is known that similar compounds with thiazole and sulfonamide groups have shown antibacterial activity . Therefore, it is plausible that this compound may also target bacterial cells or enzymes involved in bacterial metabolic pathways.
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit the growth of bacteria, leading to its antibacterial activity .
Biochemical Pathways
Based on the known antibacterial activity of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given the potential antibacterial activity of similar compounds , it can be inferred that the result of this compound’s action may include the inhibition of bacterial growth or the killing of bacteria.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiophene rings are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at specific positions.
Amidation: The carboxylic acid groups on the thiophene rings are converted to amides through reaction with appropriate amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene and thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative, while oxidation might produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and DNA.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)benzamide
- 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of multiple bromine atoms and the combination of thiophene and thiazole rings. This structural complexity can lead to distinct electronic properties and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[4-[2-[(5-bromothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Br2N3O2S3/c20-15-7-5-13(28-15)17(25)22-11-3-1-10(2-4-11)12-9-27-19(23-12)24-18(26)14-6-8-16(21)29-14/h1-9H,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFBAYUSVXNBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Br2N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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